molecular formula C7H11NOS B3429588 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol CAS No. 7531-72-8

1-(4,5-Dimethyl-thiazol-2-yl)-ethanol

Cat. No. B3429588
CAS RN: 7531-72-8
M. Wt: 157.24 g/mol
InChI Key: GEEFPWNWTUMMKP-UHFFFAOYSA-N
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Description

MTT is a yellow tetrazolium dye used in various cellular assays to assess metabolic activity . It is highly sensitive and has been miniaturised for use as a high-throughput screening assay .


Molecular Structure Analysis

The molecular formula of MTT is C18H16BrN5S, and it has a molecular weight of 414.32 g/mol . The structure of MTT includes a thiazolyl blue ring, which is likely where it gets its name .


Chemical Reactions Analysis

MTT is used to assess cell viability as a function of redox potential. Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan .


Physical And Chemical Properties Analysis

MTT is a solid substance with a melting point of 195 °C. It is soluble in water at a concentration of 10 g/L .

Mechanism of Action

The mechanism of action of MTT involves its reduction in metabolically active cells to form an insoluble purple formazan. This process is often used to assess cell viability .

Safety and Hazards

MTT is considered to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .

Future Directions

The MTT assay, while long regarded as the gold standard of cytotoxicity assays, has been found to have limitations, including interference by different test compounds. Future research may focus on improving the accuracy and reliability of this assay .

properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-4-6(3)10-7(8-4)5(2)9/h5,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFPWNWTUMMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7531-72-8
Record name 1-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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